3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine
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Overview
Description
Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane is an organotin compound with the molecular formula C22H40N2Sn and a molecular weight of 451.3 g/mol . This compound features a tin atom bonded to a pyridine ring and three butyl groups, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane typically involves the reaction of a pyridine derivative with tributyltin chloride under specific conditions. One common method includes the following steps:
Starting Materials: Pyridine derivative, tributyltin chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or toluene are often used.
Chemical Reactions Analysis
Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide).
Scientific Research Applications
Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane has several applications in scientific research:
Biology: This compound can be used to study the effects of organotin compounds on biological systems, including their potential toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane exerts its effects involves the interaction of the tin atom with other molecules. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms, facilitating various chemical reactions. In Stille cross-coupling reactions, the tin atom transfers its organic group to a palladium catalyst, which then couples it with another organic group to form a new carbon-carbon bond .
Comparison with Similar Compounds
Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane can be compared with other organotin compounds, such as:
5-Methyl-2-(tributylstannyl)pyridine: Similar in structure but with a methyl group at the 5-position of the pyridine ring.
2-(Tributylstannyl)pyridine: Lacks the methylpyrrolidinyl group, making it less complex.
Tributyltin chloride: A simpler organotin compound used in similar reactions but without the pyridine ring.
These comparisons highlight the unique structure of Tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane, which combines the properties of a pyridine ring and an organotin compound, making it a valuable reagent in various chemical reactions.
Properties
CAS No. |
188399-51-1 |
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Molecular Formula |
C22H40N2Sn |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
tributyl-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]stannane |
InChI |
InChI=1S/C10H13N2.3C4H9.Sn/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;3*1-3-4-2;/h4,6,8,10H,3,5,7H2,1H3;3*1,3-4H2,2H3;/t10-;;;;/m0..../s1 |
InChI Key |
ADKDMUGQORLESY-CZEDPBFNSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)[C@@H]2CCCN2C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C2CCCN2C |
Origin of Product |
United States |
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